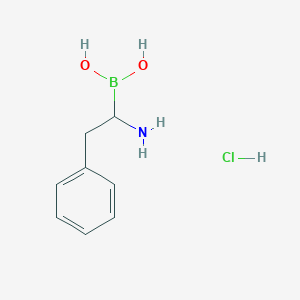

(1-Amino-2-phenylethyl)boronic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-Amino-2-phenylethyl)boronic acid;hydrochloride is a boronic acid derivative that has garnered significant interest in the fields of organic chemistry and medicinal chemistry. Boronic acids are known for their unique properties, including their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Amino-2-phenylethyl)boronic acid;hydrochloride typically involves the reaction of phenylethylamine with boronic acid derivatives under controlled conditions. One common method includes the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the boronic acid . The reaction conditions often require an inert atmosphere and specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of boronic acid derivatives, including this compound, often involves large-scale reactions using automated systems to maintain consistency and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: (1-Amino-2-phenylethyl)boronic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic esters or borates.

Reduction: Reduction reactions can convert the boronic acid to boranes.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride are often used.

Substitution: Palladium catalysts and bases like potassium carbonate are typical in Suzuki-Miyaura couplings.

Major Products: The major products formed from these reactions include various boronic esters, borates, and coupled organic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(1-Amino-2-phenylethyl)boronic acid;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (1-Amino-2-phenylethyl)boronic acid;hydrochloride exerts its effects involves its ability to act as a Lewis acid, forming complexes with Lewis bases such as hydroxide anions and electron-donating groups like nitrogen or oxygen . This property allows it to participate in various catalytic and binding processes, making it valuable in both chemical reactions and biological systems.

Comparison with Similar Compounds

Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.

3-Aminophenylboronic acid: Used in Suzuki-Miyaura coupling and other applications.

Borinic acid derivatives: These compounds share similar properties but differ in their specific reactivity and applications.

Uniqueness: (1-Amino-2-phenylethyl)boronic acid;hydrochloride is unique due to its specific structure, which combines an amino group with a boronic acid moiety, allowing for versatile reactivity and applications in both organic synthesis and medicinal chemistry .

Biological Activity

(1-Amino-2-phenylethyl)boronic acid hydrochloride, a boronic acid derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer and metabolic disease treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of an amino group and a phenethyl moiety attached to a boron atom. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications. The structural representation is as follows:

- Chemical Formula : C9H12BClN

- Molecular Weight : 201.458 g/mol

Target Interactions

(1-Amino-2-phenylethyl)boronic acid hydrochloride primarily targets proteins and enzymes containing diol groups. The boronic acid moiety forms reversible covalent bonds with these diol-containing molecules, crucial for its biological activity. Notably, it interacts with glycoproteins and enzymes involved in carbohydrate metabolism, influencing various biochemical pathways.

Mode of Action

The compound operates through the formation of boronate esters , which can inhibit enzyme function by blocking active sites or altering conformations. This inhibition can lead to significant changes in cellular metabolism and signaling pathways, particularly those related to glucose metabolism.

Biochemical Pathways Affected

The compound has been shown to impact:

- Carbohydrate Metabolism : By inhibiting enzymes like glucose oxidase, it can alter glucose levels and energy production within cells.

- Signal Transduction : Interaction with signaling proteins may modify gene expression and cellular responses.

In Vitro Studies

- Enzyme Inhibition : Research demonstrated that (1-Amino-2-phenylethyl)boronic acid hydrochloride inhibits specific enzymes involved in metabolic pathways. For instance, studies indicated that it could effectively inhibit the activity of certain proteasomes, similar to known proteasome inhibitors like bortezomib .

- Cellular Uptake Enhancement : A study on boronated RNase A showed that attaching boronic acids improved cellular uptake by binding to surface glycans, leading to increased cytotoxicity against RNA within cells . This mechanism suggests potential applications for enhancing drug delivery systems.

- Quantitative Structure–Activity Relationship (QSAR) : QSAR models have been employed to predict the efficacy and safety profiles of (1-Amino-2-phenylethyl)boronic acid hydrochloride, aiding in the design of more effective derivatives with optimized biological activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Amino-3-bromobenzene boronic acid | Bromine substituent on phenyl ring | Enhanced reactivity in coupling |

| 3-Aminophenylboronic acid | Amino group at different position | Potentially different biological activity |

| 4-(Aminomethyl)phenylboronic acid | Aminomethyl substituent | Increased solubility and reactivity |

This table illustrates how variations in substituents affect reactivity profiles and biological activities among structurally similar compounds.

Properties

Molecular Formula |

C8H13BClNO2 |

|---|---|

Molecular Weight |

201.46 g/mol |

IUPAC Name |

(1-amino-2-phenylethyl)boronic acid;hydrochloride |

InChI |

InChI=1S/C8H12BNO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8,11-12H,6,10H2;1H |

InChI Key |

ZAKAEFAPKXYCIL-UHFFFAOYSA-N |

Canonical SMILES |

B(C(CC1=CC=CC=C1)N)(O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.